

An In-depth Technical Guide to CAS Number 142868-93-7

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Compound of Interest

Compound Name: 1,4-Bis(2-chloroethylthio)butane

Cat. No.: B15175522

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COMPOUND IDENTIFICATION: 1,4-Bis(2-chloroethylthio)butane

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential applications of **1,4-Bis(2-chloroethylthio)butane** (CAS Number 142868-93-7). The information is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Chemical and Physical Properties

1,4-Bis(2-chloroethylthio)butane is an organosulfur compound and a structural analogue of sulfur mustard.^{[1][2]} Its chemical structure features a butane backbone with two 2-chloroethylthio substituents. This bifunctional nature is key to its reactivity and biological activity.

Table 1: Physicochemical Properties of **1,4-Bis(2-chloroethylthio)butane**

Property	Value	Source
IUPAC Name	1,4-bis(2-chloroethylsulfanyl)butane	[2]
CAS Number	142868-93-7	[2]
Molecular Formula	C ₈ H ₁₆ Cl ₂ S ₂	[2]
Molecular Weight	247.3 g/mol	[2]
Canonical SMILES	C(CCSCC(Cl)CSCC(Cl)C)CSCC(Cl)C	[2]
Calculated LogP	3.4	[2]
Calculated Molar Refractivity	65.5 cm ³	[2]
Calculated Polar Surface Area	50.6 Å ²	[2]

Synthesis and Analysis

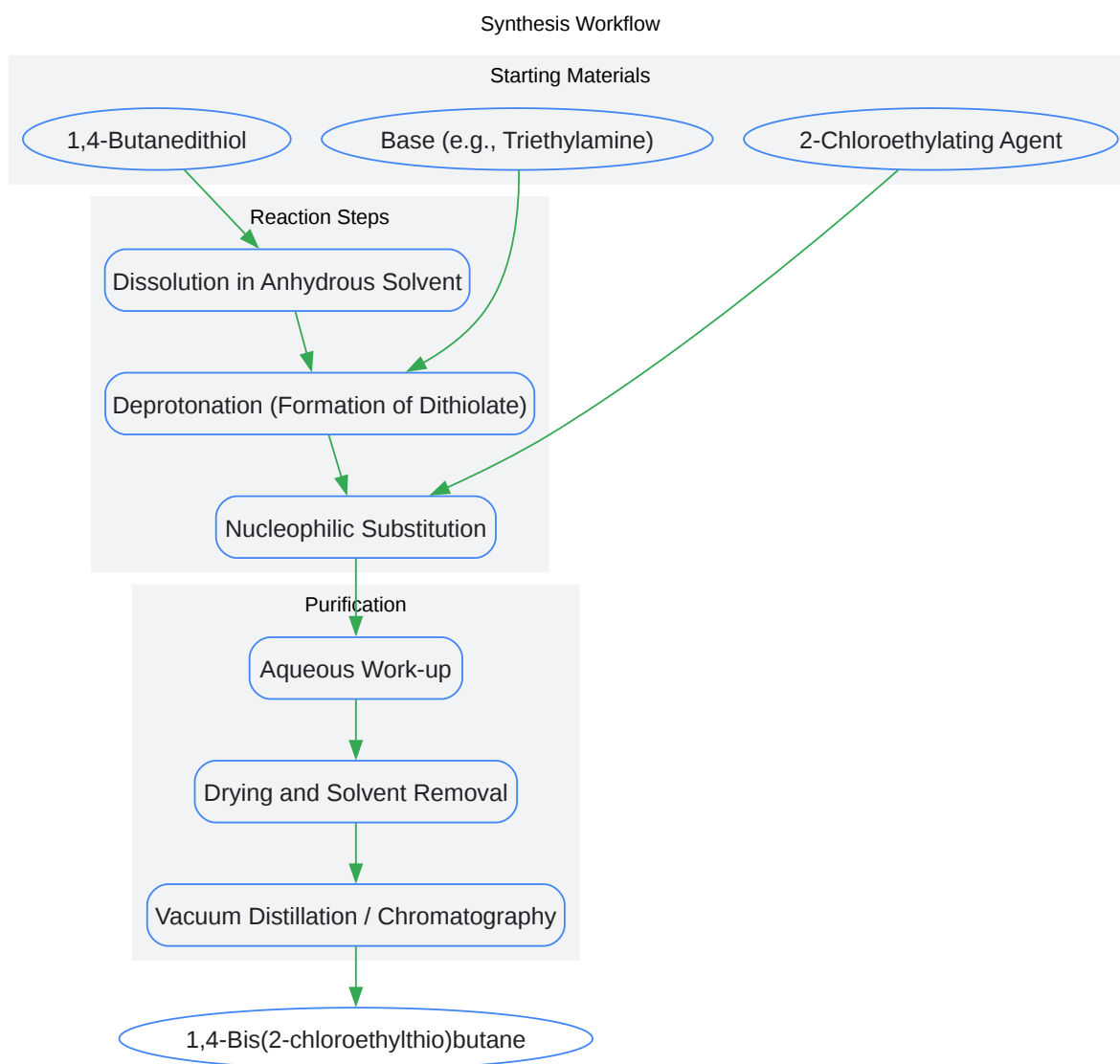
Due to its classification as a chemical warfare agent analogue, detailed and published experimental protocols for the synthesis and analysis of **1,4-Bis(2-chloroethylthio)butane** are scarce.[2][3] However, based on the synthesis of other sulfur mustards and related compounds, a plausible synthetic route and analytical workflow can be described.

The synthesis of bis(2-chloroethylthio)alkanes can be generalized from methods used for sulfur mustard.[4][5] A common approach involves the reaction of a corresponding diol with a chlorinating agent or the reaction of a dithiol with a chloro-substituted precursor.

Experimental Protocol: Synthesis of **1,4-Bis(2-chloroethylthio)butane** from 1,4-Butanedithiol

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanedithiol in a suitable anhydrous solvent such as dichloromethane or diethyl ether.
- **Addition of Base:** Cool the solution in an ice bath and slowly add two equivalents of a non-nucleophilic base, such as triethylamine, to deprotonate the thiol groups, forming the corresponding dithiolate.

- Addition of Chloro-precursor: While maintaining the cold temperature, add a solution of 2-chloroethyl vinyl ether (or a similar 2-chloroethylating agent) dropwise from the dropping funnel.
- Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours to ensure the completion of the nucleophilic substitution reaction.
- Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution, water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.



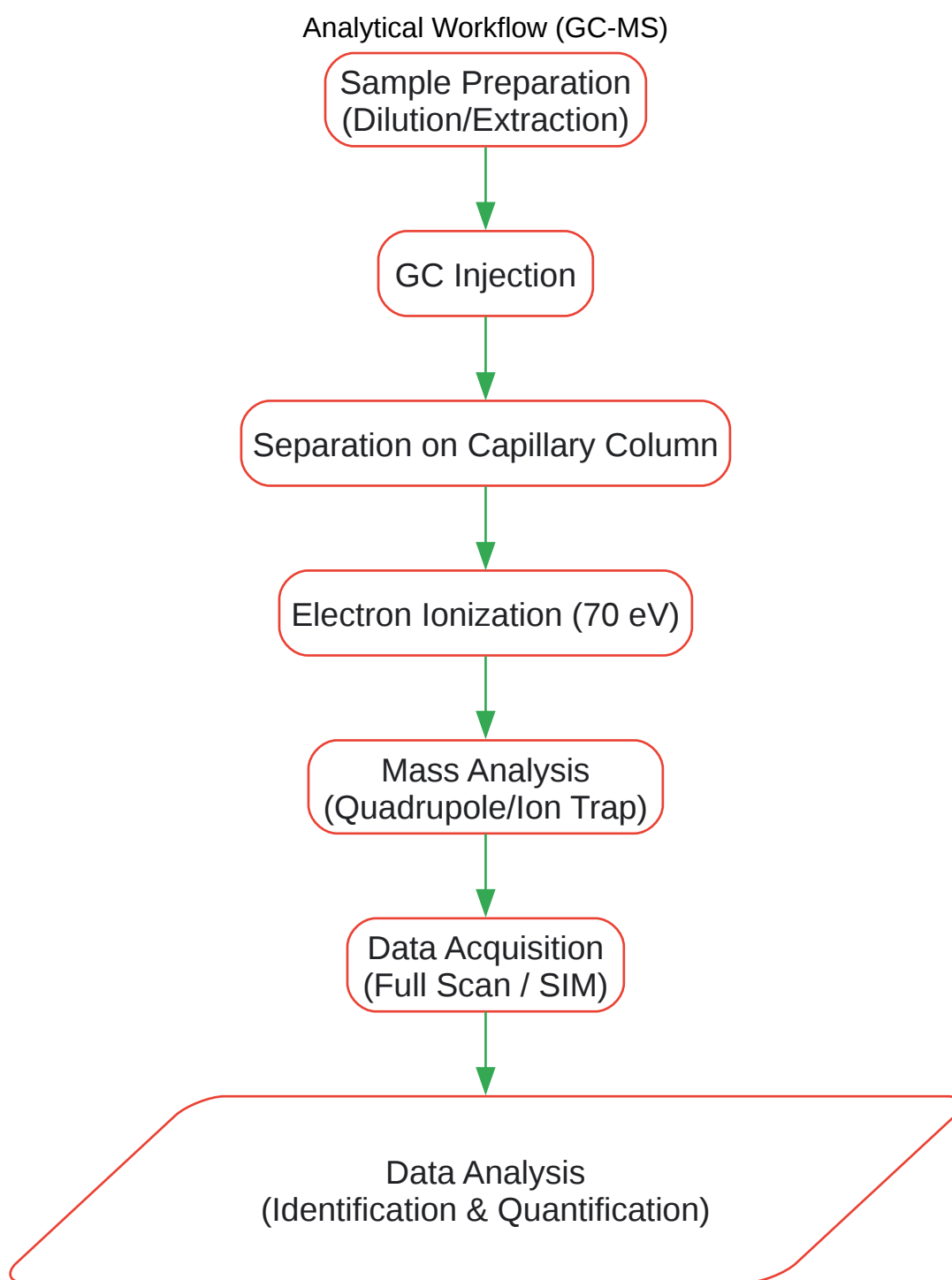
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A representative workflow for the synthesis of **1,4-Bis(2-chloroethylthio)butane**.

The analysis of sulfur mustards and their analogues is typically performed using gas chromatography-mass spectrometry (GC-MS) due to the volatility and characteristic fragmentation patterns of these compounds.[6]

Experimental Protocol: GC-MS Analysis of **1,4-Bis(2-chloroethylthio)butane**

- **Sample Preparation:** Prepare a dilute solution of the compound in a high-purity organic solvent, such as hexane or dichloromethane. For biological samples, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte from the matrix.
- **GC Conditions:**
 - **Injector:** Split/splitless injector, operated in splitless mode at a temperature of 250 °C.
 - **Column:** A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
 - **Oven Program:** Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **MS Conditions:**
 - **Ionization:** Electron ionization (EI) at 70 eV.
 - **Mass Analyzer:** Quadrupole or ion trap, scanning a mass range of m/z 50-400.
 - **Data Acquisition:** Full scan mode for identification and selected ion monitoring (SIM) for quantification.
- **Data Analysis:** Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Quantify using a calibration curve prepared with certified reference standards.



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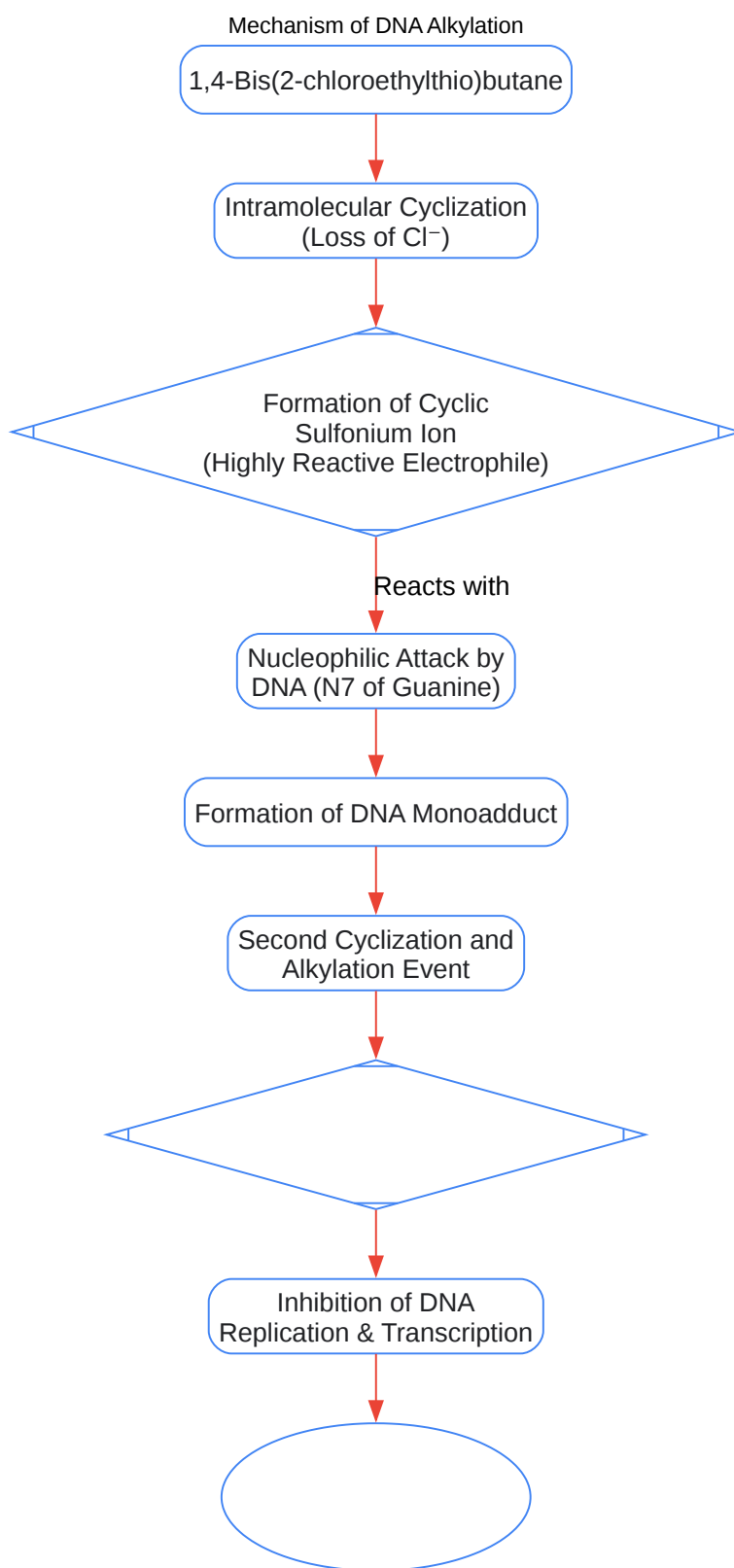
A generalized workflow for the GC-MS analysis of **1,4-Bis(2-chloroethylthio)butane**.

Biological Activity and Mechanism of Action

1,4-Bis(2-chloroethylthio)butane is a potent vesicant and cytotoxic agent, with its biological activity stemming from its nature as a bifunctional alkylating agent.^{[7][8]}

The mechanism of action is analogous to that of sulfur mustard.^[9] The process is initiated by an intramolecular cyclization, where the sulfur atom attacks the carbon bearing the chlorine atom, displacing the chloride ion to form a highly reactive cyclic sulfonium ion.^{[3][9]} This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine residues in DNA.^[1]

Being a bifunctional agent, both 2-chloroethylthio arms can undergo this reaction, leading to the formation of monoadducts and, more critically, inter- and intrastrand cross-links in the DNA.^[10] These cross-links are particularly cytotoxic as they block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.^[7]



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The proposed mechanism of DNA alkylation by **1,4-Bis(2-chloroethylthio)butane**.

The primary toxicological effect of **1,4-Bis(2-chloroethylthio)butane** is its vesicant action, causing severe blistering of the skin and damage to mucous membranes, particularly in the eyes and respiratory tract.[11][12] The cellular response to the extensive DNA damage includes the activation of DNA repair pathways.[10] However, the high level of damage often overwhelms these repair mechanisms, leading to programmed cell death (apoptosis).[3]

Uses and Research Applications

The predominant context for **1,4-Bis(2-chloroethylthio)butane** is as a chemical warfare agent, and it is listed as a Schedule 1 chemical, indicating a high potential for use as a weapon with limited legitimate uses.[13][14]

Despite its toxicity, the unique reactivity of sulfur mustard analogues provides potential, albeit largely unexplored, avenues for research:

- **Probes for DNA Damage and Repair Studies:** As potent DNA alkylating agents, these compounds can be used in controlled laboratory settings to induce specific types of DNA damage, allowing for the study of cellular DNA repair mechanisms.[10]
- **Development of Medical Countermeasures:** Understanding the toxicology of this compound and its analogues is crucial for the development of effective antidotes and treatments for exposure to vesicant agents.[15]
- **Anticancer Drug Development:** The principle of DNA alkylation by nitrogen mustards, relatives of sulfur mustards, has been successfully applied in cancer chemotherapy.[1] While highly toxic, the 2-chloroethylthio moiety could potentially be incorporated into novel drug delivery systems or targeted therapies to selectively damage cancer cells. However, no such applications for **1,4-Bis(2-chloroethylthio)butane** have been reported.

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